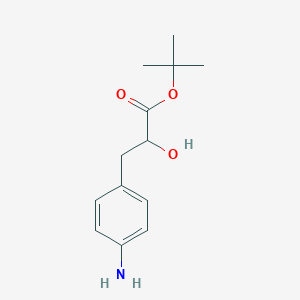
Boc-2-(4-aminophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Boc-2-(4-aminophenyl)ethanol involves the following steps:
Reactants: 8.68 g of triphenylphosphine and 7.85 g of tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate are dissolved in 85 mL of dichloromethane under an argon atmosphere.
Cooling: The mixture is cooled to 0°C.
Addition: 5.95 g of N-bromosuccinimide is added portionwise over 25 minutes.
Stirring: The mixture is stirred for 3 hours at 0°C.
Workup: The solvent is evaporated, and the residue is taken up in ether. The precipitate is filtered off and discarded.
Purification: The filtrate is evaporated, and the residue is purified by chromatography on silica gel using a 10/90 ethyl acetate/heptane eluent to yield tert-butyl [4-(2-bromoethyl)phenyl]carbamate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2-(4-aminophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products
Oxidation: The major product is a carbonyl compound.
Reduction: The major product is an amine.
Substitution: The major products are alkyl halides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Boc-2-(4-aminophenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Boc-2-(4-aminophenyl)ethanol involves the protection of amino groups through the formation of a carbamate. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group . The protection mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc2O), resulting in the formation of a carbamate and the release of carbon dioxide (CO2) and tert-butanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl [4-(2-bromoethyl)phenyl]carbamate
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate
Uniqueness
Boc-2-(4-aminophenyl)ethanol is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This dual functionality allows it to be used in a wide range of synthetic applications, making it a versatile compound in organic chemistry.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
tert-butyl 3-(4-aminophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11,15H,8,14H2,1-3H3 |
InChI-Schlüssel |
ICBRBCYZLWBRJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


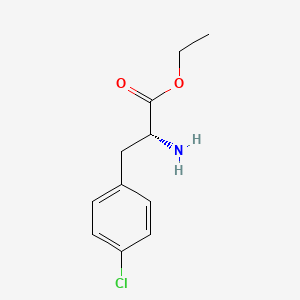
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
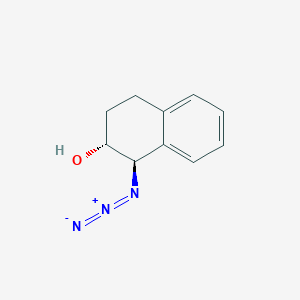
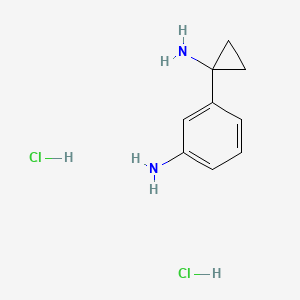

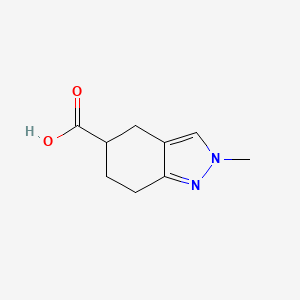
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
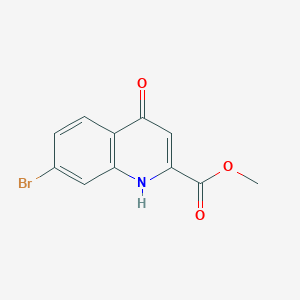
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
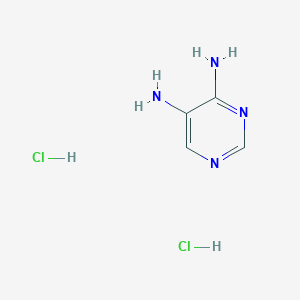
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)

